![molecular formula C11H19NO B2654600 N-(furan-2-ylmethyl)hexan-1-amine CAS No. 882751-30-6](/img/structure/B2654600.png)
N-(furan-2-ylmethyl)hexan-1-amine
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Description
“N-(furan-2-ylmethyl)hexan-1-amine” is a chemical compound that contains a furan ring. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The compound “N-(furan-2-ylmethyl)hexan-1-amine” is likely to be a derivative of furan .
Synthesis Analysis
The synthesis of amides and esters containing furan rings can be achieved under microwave-assisted conditions . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates were optimized . After crystallization or flash chromatography, the final compounds were isolated with good or very good yields . A 21% yield of the target secondary amine (N-(furan-2-ylmethyl)aniline) was obtained at room temperature using ethyl acetate as the solvent .Molecular Structure Analysis
The molecular structure of “N-(furan-2-ylmethyl)hexan-1-amine” is likely to contain a furan ring and an amine group . The compound “N-(furan-2-ylmethyl)furan-2-carboxamide” was produced using 2-furoic acid, furfurylamine, and furfuryl alcohol .Chemical Reactions Analysis
The reactions for the synthesis of “N-(furan-2-ylmethyl)hexan-1-amine” were carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates were optimized .Scientific Research Applications
Antibacterial Activity
Furan derivatives, such as N-(furan-2-ylmethyl)hexan-1-amine, have been found to have significant antibacterial activity . This is particularly important in the realm of medicinal chemistry, where the search for new drugs often involves the inclusion of the furan nucleus . Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas .
Antimicrobial Drugs
The rise in drug resistance to clinically utilized anti-infectives has created an urgent need to find new antimicrobial compounds with distinct mechanisms of action . Furan derivatives, including N-(furan-2-ylmethyl)hexan-1-amine, are being explored as potential solutions to this problem .
Synthesis of Useful Amines from Biomass-Based Furan Compounds
N-(furan-2-ylmethyl)hexan-1-amine can be synthesized from biomass-based furan compounds . This process involves the transformation of these versatile building blocks into valuable amine compounds via reductive amination or hydrogen-borrowing amination mechanisms .
Production of High-Value-Added Chemicals
The use of low-cost and readily available furan-based oxygenates, such as N-(furan-2-ylmethyl)hexan-1-amine, for the synthesis of high-value-added chemicals has become a research hotspot in biorefinery .
Synthesis of Amides and Esters Containing Furan Rings
N-(furan-2-ylmethyl)hexan-1-amine can be used in the synthesis of amides and esters containing furan rings . This process involves the use of 2-furoic acid, furfurylamine, and furfuryl alcohol, and is carried out in a microwave reactor in the presence of effective coupling reagents .
Development of More Efficient and Stable Heterogeneous Catalysts
Research into the synthesis of amines from bio-based furanic oxygenates, such as N-(furan-2-ylmethyl)hexan-1-amine, is helping to inform the development of more efficient and stable heterogeneous catalysts . This is particularly relevant in the context of the structure–activity relationship, which is a key factor affecting catalytic performances .
properties
IUPAC Name |
N-(furan-2-ylmethyl)hexan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c1-2-3-4-5-8-12-10-11-7-6-9-13-11/h6-7,9,12H,2-5,8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBILSHADLJGHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNCC1=CC=CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)hexan-1-amine |
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